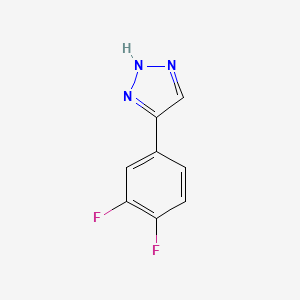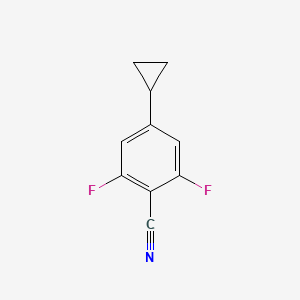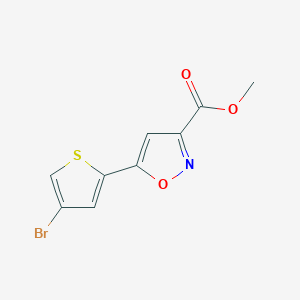
2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine is an organic compound that features a phenoxy group substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine typically involves the reaction of 2-chloro-5-iodophenol with N,N-dimethylethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of solvents such as dichloromethane and reagents like boron tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would typically be carried out in a controlled environment to ensure safety and consistency in the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-iodophenol: A precursor in the synthesis of 2-(2-Chloro-5-iodophenoxy)-N,N-dimethylethanamine.
2-Chloro-5-iodophenoxy)trimethylsilane: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13ClINO |
|---|---|
Molekulargewicht |
325.57 g/mol |
IUPAC-Name |
2-(2-chloro-5-iodophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H13ClINO/c1-13(2)5-6-14-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
SALJCRZYNKPASO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=C(C=CC(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)



![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)

![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)

